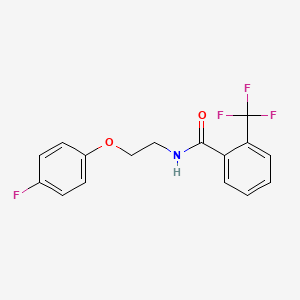

N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4NO2/c17-11-5-7-12(8-6-11)23-10-9-21-15(22)13-3-1-2-4-14(13)16(18,19)20/h1-8H,9-10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDJZLSOOABHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” typically involves the following steps:

Formation of the fluorophenoxyethyl intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate ethylating agent under basic conditions.

Coupling with benzamide: The intermediate is then coupled with a benzamide derivative that contains a trifluoromethyl group. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the benzamide to an amine.

Substitution: The fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, “N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which “N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs and their modifications:

Pharmacokinetic and Toxicity Considerations

Metabolism :

- Toxicity: Fluorophenoxy groups are associated with lower hepatotoxicity compared to chlorinated analogs (e.g., ’s halogenated derivatives) .

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

The presence of a 4-fluorophenoxy group and a trifluoromethyl group contributes to its enhanced lipophilicity and metabolic stability, making it an interesting candidate for drug development .

This compound may exert its biological effects through interaction with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is particularly noted for potentially enhancing the compound's binding affinity and metabolic stability .

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It could modulate neurotransmitter systems or ion channels, influencing various physiological responses .

Structure-Activity Relationships (SAR)

Research has demonstrated that the biological activity of compounds similar to this compound is significantly influenced by their substitution patterns. For instance, modifications in the anilino structure and the size of substituents can lead to variations in antiplasmodial activity against Plasmodium falciparum .

Key Findings:

- Compounds with a 4-fluorophenoxy moiety exhibit superior antiplasmodial activity compared to those with other substitutions.

- The selectivity index (S.I.) is an important measure; compounds showing high S.I. values indicate lower cytotoxicity while maintaining efficacy against parasites .

Biological Activity Data

A summary of key biological activities observed in studies involving this compound is presented in the table below:

| Compound | Target Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1 | P. falciparum | 0.4134 | 316.9 |

| 6 | P. falciparum | 1.012 | 127.1 |

| 8 | P. falciparum | 1.146 | 62.93 |

These data illustrate that even minor structural changes can lead to significant differences in biological activity and selectivity against target organisms.

Case Studies

Several studies have evaluated the efficacy of this compound in various contexts:

- Antimalarial Activity : A study found that compounds derived from similar structures demonstrated promising multi-stage activity against different strains of P. falciparum, highlighting the potential for developing new antimalarial therapies .

- Cytotoxicity Evaluation : In vitro studies assessed cytotoxicity against human cell lines, revealing that compounds with higher selectivity indices exhibited significantly lower toxicity, suggesting a favorable therapeutic window .

- Molecular Docking Studies : Computational modeling has been employed to predict how this compound interacts with target proteins, providing insights into its potential mechanisms of action and guiding further optimization efforts .

Q & A

Q. What are the standard synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between substituted benzoyl chlorides and amine derivatives. For example, describes a multi-step synthesis involving a spirocyclic intermediate, where the final step yields the target compound with 73% efficiency using column chromatography (silica gel, CH₂Cl₂/MeOH). Key parameters include solvent choice (e.g., anhydrous CH₂Cl₂), catalysts (e.g., 2-chloro-N-methylpyridinium iodide), and temperature control to minimize side reactions. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

Structural validation relies on a combination of ¹H NMR , ¹³C NMR , and HRMS ( ). For instance, in , the compound’s aromatic protons are resolved at δ 7.63–7.77 ppm, while the trifluoromethyl group appears as a singlet in ¹⁹F NMR. HRMS data (e.g., m/z = 449.2 [M+H]⁺) ensures molecular weight accuracy. IR spectroscopy can confirm amide C=O stretches (~1650 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

Q. How can researchers assess purity, and what thresholds are acceptable for biological assays?

Purity ≥95% is typically required for in vitro studies. Techniques include:

- HPLC with UV detection (e.g., uses 100% area purity at 254 nm).

- TLC (silica gel, CHCl₃/MeOH 9:1) to monitor reaction progress. Impurities (e.g., unreacted starting materials) must be quantified using calibrated standards .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenoxy vs. chlorophenoxy substituents) impact antiplasmodial activity?

highlights that replacing the 4-fluorophenoxy group with bulkier substituents (e.g., acetylpiperazine) reduces solubility but enhances target binding. For example, compound 17 (with a 4-acetylpiperazine group) showed improved IC₅₀ against Plasmodium falciparum compared to non-substituted analogs. Computational docking studies (e.g., AutoDock Vina) can predict steric and electronic effects of substituents on enzyme inhibition .

Q. What strategies resolve contradictions in biological activity data across similar benzamide derivatives?

Discrepancies may arise from assay conditions (e.g., serum protein binding) or off-target effects. To address this:

- Use isothermal titration calorimetry (ITC) to measure binding affinity directly.

- Conduct metabolic stability assays (e.g., liver microsomes) to differentiate intrinsic activity from pharmacokinetic variability. demonstrates that minor changes (e.g., replacing fluorine with chlorine in the benzamide ring) alter Trypanosoma brucei inhibition by 10-fold, emphasizing the need for controlled SAR studies .

Q. How can analytical methods distinguish between regioisomers or diastereomers during synthesis?

Advanced techniques include:

- Chiral HPLC with polysaccharide columns to separate enantiomers.

- NOESY NMR to identify spatial proximity of substituents (e.g., distinguishing para vs. meta fluorophenoxy groups). ’s spirocyclic intermediate (δ 8.99 ppm for NH protons) illustrates how NOE correlations can confirm stereochemistry .

Q. What in silico tools predict the compound’s metabolic pathways and toxicity?

- SwissADME predicts CYP450 metabolism sites (e.g., oxidation at the ethyl linker).

- ProTox-II identifies hepatotoxicity risks based on structural alerts (e.g., trifluoromethyl groups may enhance mitochondrial toxicity). notes that trifluoromethyl-substituted benzamides exhibit prolonged half-lives due to metabolic stability, validated via in vitro cytochrome P450 assays .

Methodological Guidance Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous CH₂Cl₂ | |

| Catalyst | 2-Chloro-N-methylpyridinium iodide | |

| Purification | Silica gel column (CH₂Cl₂/MeOH) | |

| Yield | 73–75% |

Q. Table 2: Analytical Benchmarks

| Technique | Critical Data Points | Application |

|---|---|---|

| ¹H NMR | δ 7.63–7.77 (aromatic protons) | Structural confirmation |

| HRMS | m/z 449.2 [M+H]⁺ | Molecular weight |

| HPLC Purity | ≥95% (254 nm) | Preclinical validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.